molecular formula C21H19N3O3 B14130222 (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 926577-30-2

(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide

Cat. No.: B14130222
CAS No.: 926577-30-2
M. Wt: 361.4 g/mol
InChI Key: IPCZMSBGYLKCEM-UHFFFAOYSA-N
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Description

(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound belonging to the class of azobenzene derivatives Azobenzene compounds are known for their photochromic properties, which means they can change their structure when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azobenzene compound.

    Amidation: The azobenzene compound is then reacted with 2,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can convert the azobenzene group to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated azobenzene compounds.

Scientific Research Applications

(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. When exposed to UV or visible light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process can alter the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the modulation of molecular conformations .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide, known for its photochromic properties.

    Disperse Orange 3: Another azobenzene derivative used in dyeing and as a photoresponsive material.

    4-(Dimethylamino)azobenzene: Used in the study of molecular switches and light-induced molecular machines.

Uniqueness

This compound is unique due to the presence of the 2,5-dimethoxybenzamide group, which can enhance its solubility and stability compared to other azobenzene derivatives. This makes it particularly useful in applications requiring robust and stable photoresponsive materials .

Properties

CAS No.

926577-30-2

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2,5-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C21H19N3O3/c1-26-18-12-13-20(27-2)19(14-18)21(25)22-15-8-10-17(11-9-15)24-23-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,25)

InChI Key

IPCZMSBGYLKCEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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